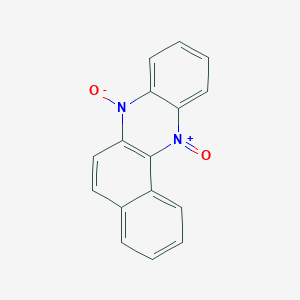
Benzo(a)phenazine, 7,12-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)phenazine, 7,12-dioxide, also known as Benz(a)anthracene-7,12-dione or B(a)P-7,12-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent mutagen and carcinogen that has been linked to various health problems, including cancer, DNA damage, and oxidative stress.
Mechanism Of Action
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide exerts its toxic effects by forming reactive metabolites that can bind to DNA and other cellular macromolecules, leading to DNA damage, mutation, and cell death. It also generates reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular membranes and proteins. The exact mechanism of action of Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is complex and involves multiple pathways, including cytochrome P450-mediated metabolism, DNA adduct formation, and ROS generation.
Biochemical And Physiological Effects
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been shown to induce a variety of biochemical and physiological effects, including DNA damage, mutation, and repair, oxidative stress, inflammation, and apoptosis. It has also been linked to the development of various types of cancer, including lung, liver, and skin cancer.
Advantages And Limitations For Lab Experiments
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is a widely used model compound for studying PAH-induced toxicity and carcinogenesis. It is relatively easy to synthesize and has well-characterized mutagenic and carcinogenic properties. However, its use in lab experiments is limited by its toxicity and carcinogenicity, which require special precautions and safety measures. It is also a highly reactive compound that can form adducts with DNA and other cellular macromolecules, making it difficult to isolate and analyze.
Future Directions
There are several future directions for research on Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide. One area of interest is the development of new methods for synthesizing and purifying the compound, which could improve its yield and purity. Another area of research is the identification of new biomarkers for PAH exposure and toxicity, which could improve the detection and monitoring of PAH-related health problems. Additionally, there is a need for more studies on the mechanisms of PAH-induced toxicity and carcinogenesis, which could lead to the development of new strategies for preventing and treating PAH-related diseases.
Synthesis Methods
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide can be synthesized by the oxidation of benz(a)anthracene using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of the reaction depends on the type of oxidizing agent used and the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutation. It has also been used to study the role of oxidative stress in PAH toxicity and to evaluate the efficacy of various antioxidants in preventing PAH-induced damage.
properties
CAS RN |
18636-88-9 |
|---|---|
Product Name |
Benzo(a)phenazine, 7,12-dioxide |
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
7-oxidobenzo[a]phenazin-12-ium 12-oxide |
InChI |
InChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H |
InChI Key |
GZLLXAACHUGEBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Other CAS RN |
18636-88-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



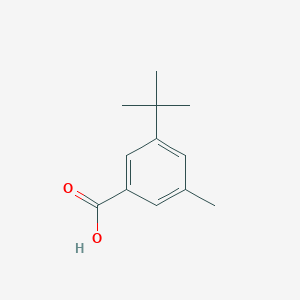

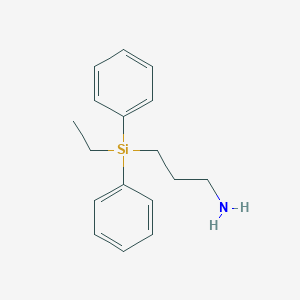

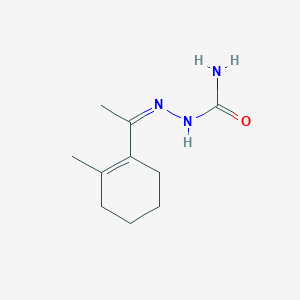
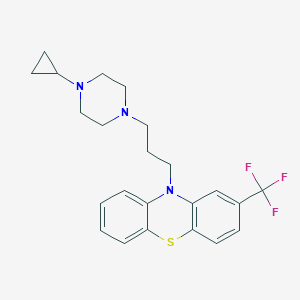
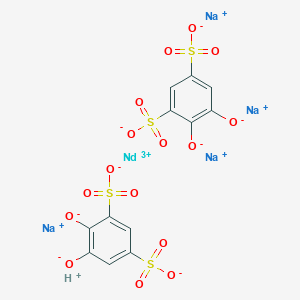

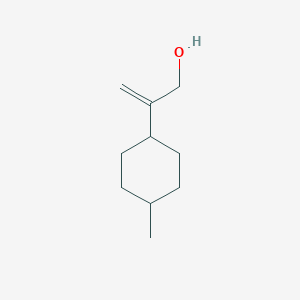
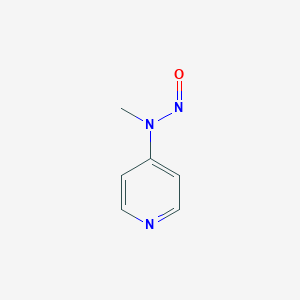
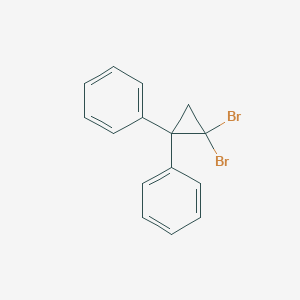
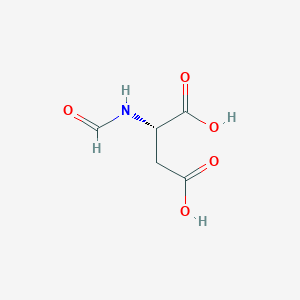
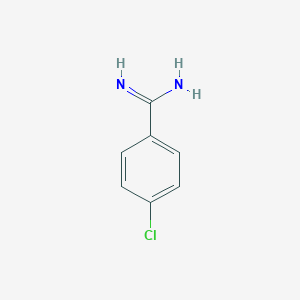
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)